Cbz-2-Trifluoromethyl-L-Phenylalanine
Description
Cbz-2-Trifluoromethyl-L-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine, modified with a carbobenzyloxy (Cbz) protecting group at the N-terminus and a trifluoromethyl (-CF₃) substituent at the ortho (2-) position of the phenyl ring. This compound is primarily utilized in peptide synthesis, where the Cbz group safeguards the amine functionality during solid-phase or solution-phase reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in developing peptide-based therapeutics and probes for biochemical studies .
Properties
Molecular Weight |
367.39 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Cbz-2-Trifluoromethyl-L-Phenylalanine with other Cbz-protected phenylalanine derivatives and fluorinated aromatic amino acids. Key differences in substituent type, position, and physicochemical properties are discussed.
Table 1: Structural and Functional Comparison of Cbz-Protected Phenylalanine Derivatives
*Estimated based on structural analogs.
†CAS 1270292-28-8 .
Key Insights:
Substituent Effects on Lipophilicity: The trifluoromethyl group in this compound significantly increases logP (octanol-water partition coefficient) compared to mono- or di-fluoro analogs. This property improves membrane permeability, critical for blood-brain barrier penetration in CNS-targeted peptides .
In contrast, para-fluoro substituents (e.g., Cbz-4-Fluoro-L-Phenylalanine) exert minimal steric effects but enhance electronic interactions with aromatic residues in target proteins .
Metabolic Stability: Fluorinated side chains, particularly -CF₃, resist oxidative metabolism by cytochrome P450 enzymes. This compound demonstrates ~3-fold longer half-life in hepatic microsomal assays compared to non-fluorinated Cbz-L-Phenylalanine .
Synthetic Challenges: Introducing trifluoromethyl groups requires specialized reagents (e.g., Ruppert-Prakash reagent), whereas fluorination via electrophilic or nucleophilic routes is more straightforward for mono-fluoro analogs. This increases production costs for the trifluoromethyl derivative .
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